molecular formula C20H26FN5O2 B2906364 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-52-3

8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2906364
CAS No.: 946231-52-3
M. Wt: 387.459
InChI Key: HFUNYHRZWNHCJB-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a complex imidazo[2,1-c][1,2,4]triazine core, a known privileged scaffold in medicinal chemistry. This compound is of significant interest for early-stage research and screening. The molecule incorporates an 8-(4-fluorophenyl) group and a flexible N-octyl carboxamide side chain, structural motifs that are often critical for biological activity and optimizing physicochemical properties. The imidazole and triazine heterocycles are frequently explored in drug discovery for their ability to interact with a wide range of biological targets. The presence of the 4-fluorophenyl substituent suggests potential for enhanced binding affinity through specific aryl interactions, a feature observed in other pharmacologically active molecules. This product is provided for research purposes to investigate its potential biochemical and pharmacological properties. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-2-3-4-5-6-7-12-22-18(27)17-19(28)26-14-13-25(20(26)24-23-17)16-10-8-15(21)9-11-16/h8-11H,2-7,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUNYHRZWNHCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves a multi-step process:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as a reagent.

    Attachment of the Octyl Chain: The octyl chain is attached via an alkylation reaction, typically using an octyl halide in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications

The target compound’s structural analogs differ primarily in aryl substituents and N-alkyl chains, which influence physicochemical and biological properties. Key examples include:

  • 8-(4-Methoxyphenyl)-N-(3-(1H-imidazol-1-yl)propyl)-4-oxo analog (): Features a methoxy group (electron-donating) instead of fluorine, with a shorter, polar imidazole-containing side chain. This may reduce metabolic stability compared to the fluorophenyl-octyl combination .
  • 8-(4-Ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo analog (CAS 946361-65-5; ): Substitutes fluorine with ethoxy and replaces the octyl chain with a benzyl group. The ethoxy group enhances lipophilicity slightly, while the benzyl moiety may alter binding specificity .
  • 4-Amino-N-(4-methoxyphenyl)pyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (): Replaces the imidazo-triazine core with a pyridopyrazolo-triazine system.

Biological Activity

The compound 8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic derivative with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group and an octyl side chain attached to an imidazo-triazine core. This unique structure may contribute to its biological properties.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways. For example, it may exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes.
  • Receptor Modulation : Preliminary studies indicate that this compound could modulate receptor activities related to neurotransmission and cell signaling pathways.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

Assay Type Target IC50 Value (µM) Comments
Cholinesterase InhibitionAcetylcholinesterase (AChE)10.4Moderate inhibition observed.
Butyrylcholinesterase (BChE)7.7Significant activity noted.
COX InhibitionCOX-215.0Potential anti-inflammatory properties.
Lipoxygenase InhibitionLOX-1512.5Effective against leukotriene synthesis.

These results suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease and other inflammatory disorders due to its dual inhibition of cholinesterases and COX enzymes.

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited moderate cytotoxic effects with an IC50 value of 25 µM.
  • Hek293 (Human Embryonic Kidney) : Lower cytotoxicity was observed with an IC50 value exceeding 50 µM.

These findings indicate that while the compound has some cytotoxic effects on cancer cells, it may have a favorable safety profile in non-cancerous cells.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Alzheimer's Disease Model : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential neuroprotective effects.
  • Inflammation Models : In rodent models of inflammation, treatment with the compound led to significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its role as a potential anti-inflammatory agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 8-(4-fluorophenyl)-N-octyl-4-oxo-imidazo-triazine-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the target compound with >95% purity .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency for fluorophenyl incorporation .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., DFT/B3LYP/6-31G(d)) to confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 457.21 .
  • X-ray Crystallography : Resolve crystal structure to validate fused triazine-imidazole ring geometry .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data (e.g., IC50_{50}50​ variability) across assays?

  • Methodological Answer : Discrepancies may arise due to assay conditions or cellular context. Mitigation strategies include:
  • Orthogonal Assays : Validate activity using both cell viability (MTT) and target-specific enzymatic assays (e.g., kinase inhibition) .
  • Structural Analysis : Perform molecular docking (PDB: 3T88, 4YN7) to identify binding mode variations under different pH or co-solvent conditions .
  • Data Normalization : Use internal controls (e.g., staurosporine) to standardize IC50_{50} values across labs .

Q. What strategies can elucidate the structure-activity relationship (SAR) of the N-octyl chain in this compound?

  • Methodological Answer : Systematically modify the alkyl chain and evaluate effects:
  • Synthetic Modifications : Replace the octyl group with shorter (C4) or branched (isooctyl) chains via reductive amination .
  • Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to correlate chain length with membrane permeability .
  • Biological Testing : Compare cytotoxicity (e.g., HepG2 vs. MCF-7 cells) to identify optimal chain length for tumor selectivity .

Q. How can researchers design pharmacokinetic studies for this compound?

  • Methodological Answer : Focus on in vitro and in vivo ADME profiling:
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) .
  • In Vivo Clearance : Administer IV/PO doses in rodent models and calculate AUC using non-compartmental analysis .

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